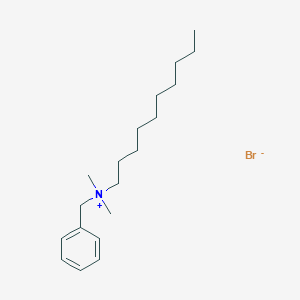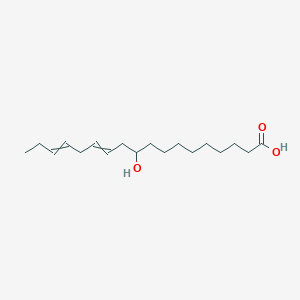
10-Hydroxyoctadeca-12,15-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyoctadeca-12,15-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by its hydroxyl group at the 10th carbon and double bonds at the 12th and 15th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadeca-12,15-dienoic acid typically involves the hydroxylation of linoleic acid. This can be achieved through various chemical reactions, including enzymatic processes using lipoxygenases or chemical hydroxylation using reagents like osmium tetroxide.
Industrial Production Methods: Industrial production methods for this compound are less documented but may involve large-scale enzymatic processes due to their specificity and efficiency. The use of biocatalysts in the hydroxylation of linoleic acid is a promising approach for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxyoctadeca-12,15-dienoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of 10-ketooctadeca-12,15-dienoic acid.
Reduction: Formation of octadecanoic acid.
Substitution: Formation of 10-substituted octadeca-12,15-dienoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
10-Hydroxyoctadeca-12,15-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 10-Hydroxyoctadeca-12,15-dienoic acid involves its interaction with various molecular targets, including nuclear receptors like peroxisome proliferator-activated receptors (PPARs). These receptors regulate gene expression involved in lipid metabolism, inflammation, and cell proliferation. The compound’s hydroxyl group and double bonds play crucial roles in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
- 9-Hydroxyoctadeca-10,12-dienoic acid
- 13-Hydroxyoctadeca-9,11-dienoic acid
- 10,12,13-Trihydroxyoctadeca-10,15-dienoic acid
Comparison: 10-Hydroxyoctadeca-12,15-dienoic acid is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
34932-14-4 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
10-hydroxyoctadeca-12,15-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h3-4,8,11,17,19H,2,5-7,9-10,12-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
WPPBDPYWQAWPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC(CCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
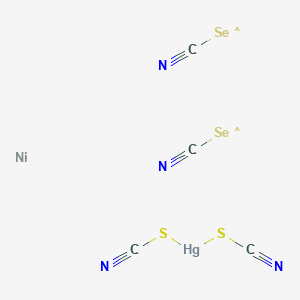

![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)

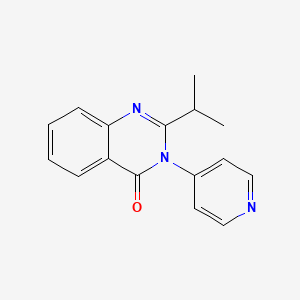
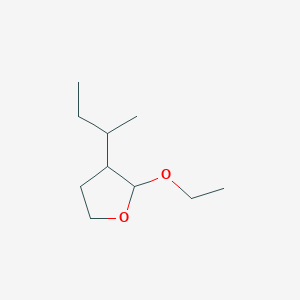
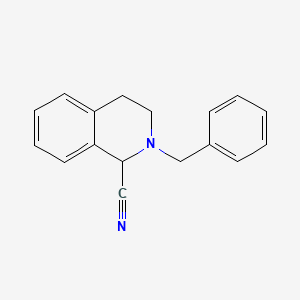



![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)

